1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
Description
Significance of the 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol Scaffold in Contemporary Chemical Research
The this compound molecule belongs to the structural class of chiral 1,2-amino alcohols. This structural motif is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.gov The five-membered pyrrolidine (B122466) ring is a frequently utilized nitrogen heterocycle in the development of compounds for treating human diseases. unipa.it Its significance is amplified by the sp3-hybridized carbons that allow for efficient exploration of pharmacophore space and contribute to the molecule's stereochemistry. unipa.it The non-planar nature of the pyrrolidine ring provides an increased three-dimensional coverage, a desirable trait in drug design. unipa.it
The combination of the phenyl group, the hydroxyl group, and the pyrrolidine ring in a specific stereochemical arrangement makes this scaffold a valuable building block for more complex molecules. Chiral 1,2-amino alcohols are integral to a wide array of biologically active compounds, including neurotransmitters, antibiotics, and antiviral drugs. nih.gov Furthermore, they are extensively used in asymmetric synthesis as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. researchgate.netnih.gov The pyrrolidine-2-one fragment, a close relative of the pyrrolidine ring in the title compound, is a key pharmacophore in the racetam family of drugs investigated for cognitive enhancement. mdpi.com
Historical Development and Academic Precedence of Related Chiral Aminoalcohol Structures
Chiral amino alcohols have long been recognized for their importance, leading to extensive research into their synthesis. researchgate.net Historically, the preparation of these structures often relied on methods that were limited by the use of precious metals and ligands. researchgate.net Over the years, significant advancements have led to more practical and efficient synthetic routes.
A major area of development has been in asymmetric synthesis, which aims to produce specific enantiomers of a chiral molecule. Biocatalysis, using enzymes or whole microbial cells, has emerged as a powerful tool for creating chiral alcohols and amino acids. nih.govmdpi.com For instance, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. nih.gov Multi-enzyme cascade reactions have also been designed to convert readily available starting materials like L-phenylalanine into enantiomerically pure 1,2-amino alcohols such as 2-phenylglycinol and phenylethanolamine. nih.gov
Chemical methods have also evolved. The condensation of arylglyoxals with vicinal amino alcohols to form morpholinones, which can then be converted to 1,2-amino alcohols, is a well-established reaction. researchgate.net Recent research has focused on developing catalytic enantioselective versions of these reactions, for example, using chiral phosphoric acid as a catalyst to produce enantioenriched morpholinones. researchgate.net These advancements provide access to a diverse range of chiral amino alcohols, which serve as precursors for complex targets.
Aims and Scope of Academic Inquiry into this compound Research
Academic research into this compound and its derivatives is driven by its potential as a versatile synthetic intermediate. One of the primary goals is its application in the synthesis of alkaloids. nih.gov For example, a related enaminone, (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, was prepared as part of an ongoing project focused on using enaminone intermediates for alkaloid synthesis. nih.govnih.gov
Another significant area of inquiry involves the creation of novel copper coordination complexes. In one study, the reaction of a related amino alcohol, 2-(1H-pyrrol-1-yl)ethanol, with 3-hydroxyflavone (B191502) and copper(II) bromide was investigated. mdpi.com The aim was to understand the influence of electron-donating groups on the oxidation of 3-hydroxyflavone, but the reaction unexpectedly yielded a stable dimeric copper(II) complex. mdpi.com This highlights the role of such amino alcohols as ligands in coordination chemistry, which is crucial for developing functional models of metalloenzymes. mdpi.com
Furthermore, the core structure is of interest in medicinal chemistry. The synthesis of new phenylpyrrolidine derivatives is explored for potential neurotropic effects and the treatment of cognitive dysfunction following events like ischemic stroke. mdpi.com The general methodology for preparing related 2-substituted 1-pyrrolines from N-vinylpyrrolidin-2-one and various esters has been shown to be robust and high-yielding. orgsyn.org
Compound Data
The following tables provide computed physical and chemical properties for this compound and a related synthetic intermediate.
Table 1: Properties of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H17NO | nih.gov |
| Molecular Weight | 191.27 g/mol | nih.gov |
| IUPAC Name | (1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol | nih.gov |
| InChI Key | CMBFPAOCIMBCTJ-NWDGAFQWSA-N | nih.gov |
| Polar Surface Area | 32.3 Ų | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Table 2: Synthesis of a Related Enaminone Intermediate
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| phenacyl bromide | 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione | triphenylphosphine, triethylamine | (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone | 91% | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZLESKQMMKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308286 | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354959-11-7 | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354959-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
Retrosynthetic Analysis of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are centered around the formation of the carbon-carbon bond between the two stereocenters and the creation of the alcohol functionality.
Two logical retrosynthetic pathways are:
Grignard-type Addition (Pathway A): The most direct disconnection is the C1-C2 bond. This bond can be formed by the nucleophilic addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to a chiral pyrrolidine-2-carboxaldehyde derivative. The stereochemistry would be controlled by the existing center on the pyrrolidine (B122466) ring and any protecting groups or chelating agents used. chegg.comchegg.com
Ketone Reduction (Pathway B): An alternative disconnection targets the C-O bond of the alcohol. This suggests that the alcohol can be formed via the reduction of a ketone precursor, specifically 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (B15053528). The challenge then becomes the stereoselective reduction of the ketone to generate the desired diastereomer with high fidelity.
These two approaches form the foundation for most classical and modern synthetic routes to this compound.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high levels of enantiomeric and diastereomeric purity is crucial. Various strategies have been employed to control the stereochemical outcome of the synthesis.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed reactions, for instance, have been developed for the enantio- and diastereoselective synthesis of various pyrrolidine derivatives. nih.gov In one strategy, an intramolecular nucleopalladation of a tethered amine can form the pyrrolidine ring, followed by an intermolecular reaction to build the side chain. nih.gov While not directly demonstrated for the title compound, this methodology represents a powerful approach for constructing substituted pyrrolidines with high stereocontrol. nih.gov
Another catalytic approach involves the asymmetric reduction of the ketone precursor, 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one. Ruthenium catalysts, such as Ru-MACHO, are effective for the hydrogenation of ketones to alcohols under hydrogen gas. chemicalbook.com By using a chiral version of such a catalyst, the reduction can proceed with high enantioselectivity.
| Catalyst System | Reaction Type | Precursor | Selectivity |
| Chiral Ru-complex | Asymmetric Hydrogenation | 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one | Potentially high e.e. |
| Chiral Pd-complex | Alkene Difunctionalization | Alkene with tethered amine | High d.r. and e.e. nih.gov |
e.e. = enantiomeric excess; d.r. = diastereomeric ratio
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to the pyrrolidine nitrogen. For example, prolinol-derived amide enolates have been used in asymmetric alkylation reactions, providing a template for introducing the phenyl-ethanol moiety with high diastereoselectivity. harvard.edu Evans-type oxazolidinone auxiliaries are also widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov
A chiral pool strategy leverages naturally occurring chiral molecules as starting materials. Since L-proline is an inexpensive, enantiomerically pure starting material, it is a common choice for the synthesis of chiral pyrrolidine derivatives. The synthesis begins with L-proline, preserving its inherent stereochemistry at the C2 position, and subsequently building the side chain. For instance, a Grignard reaction of phenylmagnesium bromide with an N-protected L-proline-derived aldehyde would be a classic chiral pool approach. The stereochemical outcome of the addition is often governed by Cram's rule, where the nucleophile attacks from the least hindered face, which can be influenced by chelation control involving the protecting group and the Grignard reagent. researchgate.net
Table 2.2.2: Examples of Chiral Auxiliary and Chiral Pool Methods
| Strategy | Method | Auxiliary/Starting Material | Key Transformation | Typical Diastereomeric Excess |
|---|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Alkylation of N-acyl derivative | >90% wikipedia.org |
| Chiral Auxiliary | Prolinol Amide | (S)-2-Pyrrolidinemethanol | Enolate Alkylation | >199:1 d.r. harvard.edu |
d.r. = diastereomeric ratio
Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. cam.ac.uk Proline and its derivatives are prominent organocatalysts for reactions like aldol and Mannich additions. nih.govmdpi.com A potential organocatalytic route to a precursor of the title compound could involve an asymmetric aldol reaction between a pyrrolidine-containing nucleophile and benzaldehyde (B42025). More advanced pyrrolidine-based catalysts, such as 5-pyrrolidin-2-yltetrazole, have shown high efficiency and solubility in various solvents, making them powerful tools for asymmetric synthesis. cam.ac.uk
Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under environmentally benign conditions. researchgate.net For the synthesis of this compound, a key application of biocatalysis would be the enantioselective reduction of the ketone precursor using a ketoreductase (KRED). These enzymes can exhibit exquisite control over the formation of the two adjacent stereocenters, often yielding products with very high diastereomeric and enantiomeric excess.
Classical Synthetic Routes and Optimization for this compound
Classical synthetic routes often involve the formation of diastereomeric mixtures followed by separation, or the use of stoichiometric reagents. One of the most common methods is the Grignard reaction between phenylmagnesium bromide and a derivative of proline, such as the corresponding ester or aldehyde. orgsyn.org For example, the reaction of ethyl benzoate (B1203000) with N-vinylpyrrolidin-2-one generates a keto lactam intermediate, which upon hydrolysis and decarboxylation can yield precursors to the target molecule. orgsyn.org
Another classical approach is the non-selective reduction of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one using reagents like sodium borohydride (B1222165) (NaBH₄). This reaction typically produces a mixture of diastereomers (syn and anti), which would then require separation by methods such as column chromatography or fractional crystallization. Optimization of these classical routes often focuses on improving yields, simplifying purification, and, more recently, modifying the reaction to enhance diastereoselectivity through the choice of solvent, temperature, and additives.
Atom Economy and Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Atom economy, a key metric, assesses how many atoms from the reactants are incorporated into the final product.
Catalytic vs. Stoichiometric Reagents: Asymmetric catalytic routes (using organocatalysts, biocatalysts, or metal complexes) are inherently greener than methods that employ stoichiometric chiral auxiliaries or resolving agents. Catalytic methods reduce waste as the chiral director is used in small amounts and is regenerated. cam.ac.ukresearchgate.net
Solvent Choice: Many modern synthetic protocols aim to use greener solvents like water, ethanol (B145695), or even conduct reactions under solvent-free conditions. nih.gov Microfluidic synthesis, which uses a continuous flow reactor, can also enhance efficiency and safety, representing a green technology. rsc.org
Biocatalysis: Biocatalytic reductions are particularly noteworthy from a green chemistry perspective. They typically occur in water at ambient temperature and pressure, avoiding the need for heavy metal catalysts and flammable solvents, thus presenting an environmentally friendly alternative to traditional chemical reductions. researchgate.net
By evaluating synthetic routes through the lens of green chemistry, more sustainable and efficient methods for producing this compound can be developed.
Divergent and Convergent Synthesis Strategies for Related Analogs
The this compound scaffold is a valuable template for the generation of compound libraries in medicinal chemistry. Both divergent and convergent synthetic strategies are employed to create a wide array of analogs, allowing for systematic exploration of the structure-activity relationship.
Divergent Synthesis
A divergent strategy begins with a common core intermediate which is then elaborated in the final steps to produce a library of structurally related molecules. This approach is highly efficient for rapidly generating diversity around a central scaffold.
For the synthesis of this compound analogs, a key common intermediate is an N-protected 2-acylpyrrolidine, such as (S)-tert-butyl 2-phenacylpyrrolidine-1-carboxylate. Starting from this single precursor, a variety of analogs can be synthesized:
Modification of the Phenyl Ring: The synthesis can begin with different substituted phenylmagnesium bromides reacting with an N-protected proline derivative to introduce diversity at the aromatic ring.
Modification of the Ketone: The ketone functionality of the common intermediate serves as a versatile handle for numerous transformations. For example, reduction with different reagents can afford different diastereomers of the alcohol. Reductive amination can introduce various secondary or tertiary amines in place of the hydroxyl group.
Modification of the Pyrrolidine Nitrogen: After the formation of the core amino alcohol structure and subsequent deprotection of the nitrogen, the secondary amine can be alkylated or acylated to introduce a wide range of substituents on the pyrrolidine ring.
The following table illustrates a divergent approach starting from a common ketone intermediate.
| Common Intermediate | Reagent/Reaction | Resulting Analog Scaffold |
| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. NaBH42. TFA (deprotection) | This compound |
| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. R-MgBr2. TFA (deprotection) | 1-Phenyl-1-alkyl-2-(pyrrolidin-2-yl)ethan-1-ol |
| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. R-NH2, NaBH3CN2. TFA (deprotection) | N-Alkyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-amine |
| (S)-tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate | 1. NaBH42. TFA3. R-COCl | 1-(Acylpyrrolidin-2-yl)-2-phenylethan-1-ol |
Convergent Synthesis
In the context of this compound analogs, a convergent approach would involve the separate preparation of a substituted phenyl-containing fragment and a pyrrolidine-containing fragment.
Fragment A: A library of substituted 2-bromo-1-phenylethan-1-one derivatives can be prepared from corresponding substituted acetophenones.
Fragment B: A variety of N-substituted or C-substituted pyrrolidine precursors can be synthesized, often starting from proline or other cyclic precursors like 4-hydroxyproline. nih.gov
The key coupling step would then involve, for example, the reaction of a pyrrolidine nucleophile with the α-bromoketone fragment, followed by reduction of the resulting ketone. This strategy allows for the mixing and matching of different A and B fragments to rapidly generate a large and diverse library of final compounds.
The table below outlines a convergent strategy for generating analogs.
| Fragment A (Phenyl-containing) | Fragment B (Pyrrolidine-containing) | Coupling & Subsequent Reaction | Final Analog Structure |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | (S)-Pyrrolidine | 1. SN2 Coupling2. Reduction (e.g., NaBH4) | 1-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | (S)-3,3-Difluoropyrrolidine | 1. SN2 Coupling2. Reduction (e.g., NaBH4) | 1-(4-Methoxyphenyl)-2-(3,3-difluoropyrrolidin-2-yl)ethan-1-ol |
| 1-Phenyl-1,2-epoxyethane | (S)-N-Benzylpyrrolidine | Ring-opening reaction | 1-Phenyl-2-(N-benzylpyrrolidin-2-yl)ethan-1-ol |
These strategic approaches provide chemists with powerful tools to efficiently synthesize and optimize analogs of this compound for various applications.
Stereochemical Aspects of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
Stereoisomerism and Intrinsic Chirality of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
The molecular structure of this compound is characterized by the presence of two distinct chiral centers, which are atoms bonded to four different groups. The first stereocenter is the carbon atom at position 1 of the ethan-1-ol chain (C1), which is attached to a hydroxyl group, a hydrogen atom, a phenyl group, and the pyrrolidin-2-yl group. The second stereocenter is at position 2 of the pyrrolidine (B122466) ring (C2'). nih.gov
The existence of two chiral centers means that the compound can exist as a set of stereoisomers. The maximum number of possible stereoisomers is given by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. sigmaaldrich.com
The four stereoisomers are designated by their absolute configurations (R or S) at each chiral center:
(1R, 2'S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
(1S, 2'R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
(1R, 2'R)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
(1S, 2'S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
The (1R, 2'S) and (1S, 2'R) isomers form one enantiomeric pair, often referred to as the erythro diastereomers. The (1R, 2'R) and (1S, 2'S) isomers constitute the other enantiomeric pair, known as the threo diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, which is a key principle exploited in their separation.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship | Diastereomeric Group |
| (1R, 2'S) | Enantiomer of (1S, 2'R) | Erythro |
| (1S, 2'R) | Enantiomer of (1R, 2'S) | Erythro |
| (1R, 2'R) | Enantiomer of (1S, 2'S) | Threo |
| (1S, 2'S) | Enantiomer of (1R, 2'R) | Threo |
Chiral Resolution and Enantiomeric Separation Techniques
Separating a racemic mixture, which contains equal amounts of enantiomers, is a critical process in stereochemistry known as chiral resolution. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity. nih.gov
Advanced Chromatographic Methods for Enantiopurity Assessment
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method allows for the direct assessment of enantiomeric excess (ee), a measure of the purity of a chiral sample. wikipedia.org
For amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. These columns, often containing cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), create a chiral environment where the enantiomers interact differently with the stationary phase. nih.govresearchgate.net This differential interaction leads to different retention times, enabling their separation and quantification. The separation of the four stereoisomers can be achieved by selecting the appropriate CSP and optimizing the mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.net
Table 2: Illustrative HPLC Separation Data for Stereoisomers
| Stereoisomer | Retention Time (min) (Hypothetical) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (1R, 2'R) | 10.5 | 1.8 | 98 |
| (1S, 2'S) | 12.1 | ||
| (1R, 2'S) | 14.8 | 2.1 | 99 |
| (1S, 2'R) | 17.2 |
Data is for illustrative purposes to demonstrate typical results from a chiral HPLC analysis.
Diastereomeric Salt Formation and Crystallization for Resolution
A classic and effective method for resolving racemic mixtures of basic compounds is through the formation of diastereomeric salts. libretexts.orglibretexts.org The pyrrolidine ring in this compound contains a basic nitrogen atom that can react with a chiral acid to form a pair of diastereomeric salts. nih.gov
Commonly used chiral resolving agents include enantiomerically pure forms of acids like tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org When a racemic mixture of the base (e.g., (±)-erythro-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol) is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid), two diastereomeric salts are formed:
[(1R, 2'S)-base·(+)-acid]
[(1S, 2'R)-base·(+)-acid]
Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the pure enantiomer of the base can be recovered by treatment with a strong base to neutralize the resolving acid.
Determination of Absolute Configuration of this compound Stereoisomers
Once the stereoisomers have been separated, determining their absolute configuration (the actual 3D arrangement of atoms) is essential. While X-ray crystallography provides a definitive answer, it requires the formation of high-quality single crystals, which is not always feasible. nih.gov An alternative and powerful technique is the Mosher's method, which utilizes Nuclear Magnetic Resonance (NMR) spectroscopy. umn.edunih.gov
This method is particularly suitable for secondary alcohols like this compound. It involves derivatizing the alcohol with both the (R) and (S) enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (Mosher esters). nih.govstackexchange.com
The key to the method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the esters, the phenyl group shields or deshields nearby protons of the original alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol carbon can be analyzed. A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the alcohol's stereocenter. umn.edustackexchange.com
Conformational Analysis and Stereoelectronic Effects in this compound
The biological activity and chemical reactivity of this compound are governed by its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis, often studied using NMR spectroscopy and computational modeling, explores the various shapes a molecule can adopt due to rotation around its single bonds. nih.govfrontiersin.org
Key conformational features of this molecule include:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations to relieve ring strain. The position and orientation of the substituent at C2' influence the preferred pucker. frontiersin.org
Rotation around the C1-C2' Bond: The rotation around the bond connecting the ethan-1-ol side chain to the pyrrolidine ring is subject to steric hindrance between the phenyl group, the hydroxyl group, and the pyrrolidine ring itself.
Phenyl Group Orientation: The orientation of the phenyl ring is also a critical factor, with π-π stacking or other non-covalent interactions potentially playing a role in crystal packing or receptor binding. nih.gov
Studies on related structures show that the phenyl and pyrrolidine rings are often twisted relative to each other, and the specific dihedral angles are determined by a balance of steric and electronic effects. nih.govfrontiersin.org
Chemical Reactivity and Transformation of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group in 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol is a primary site for chemical modification. Its position, benzylic and adjacent to a stereocenter, makes its reactions particularly relevant for synthetic applications. Key transformations include oxidation and esterification.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (B15053528). This transformation is common for benzylic alcohols, which often exhibit enhanced reactivity. researchgate.net Various oxidizing agents can accomplish this, with the choice of reagent influencing selectivity and reaction conditions. For instance, nanocomposite catalysts have been used for the selective oxidation of similar secondary alcohols, such as 1-phenylethanol (B42297) to acetophenone, using hydrogen peroxide as a clean oxidant. researchgate.net Ruthenium-based complexes have also proven effective catalysts for oxidizing alcohols to their corresponding ketones. researchgate.net
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. researchgate.net These reactions are fundamental in organic synthesis and can be used to introduce a wide variety of functional groups onto the molecule. For example, new ester derivatives of structurally similar 1-phenyl-2-(1H-imidazol-1-yl)ethanol have been synthesized and studied for their biological activities. researchgate.net
Interactive Table: Reactions of the Hydroxyl Moiety
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, Catalyst (e.g., Ru complex, Nanocomposite) | 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one | Converts the secondary alcohol to a ketone. researchgate.net |
| Esterification | Carboxylic Acid (or derivative) | Ester derivative | Forms an ester linkage at the hydroxyl position. researchgate.net |
Transformations Involving the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that can participate in several important chemical transformations, most notably N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces a substituent onto the nitrogen, converting the secondary amine into a tertiary amine. The regioselectivity of this process can be influenced by the reaction conditions and the steric and electronic properties of the substrates. d-nb.infobeilstein-journals.org For example, gold nanoparticles supported on titania have been shown to be an effective heterogeneous catalyst for the N-alkylation of pyrrolidine with various alcohols, yielding the corresponding tertiary amines in high yields under base-free conditions. fudan.edu.cn This method represents an environmentally benign protocol for synthesizing N-alkylated pyrrolidine derivatives. fudan.edu.cn
N-Acylation: The pyrrolidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This is a robust and common transformation for secondary amines. For instance, various pyrrolidone derivatives are synthesized through N-acylation and subsequent N-alkylation reactions, highlighting the utility of this transformation in building more complex molecular architectures. researchgate.net
Interactive Table: Reactions of the Pyrrolidine Nitrogen
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl Halide or Alcohol (with catalyst) | N-Alkyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol | Forms a tertiary amine. fudan.edu.cn |
| N-Acylation | Acid Chloride or Anhydride | N-Acyl-1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol | Forms an amide linkage at the nitrogen. researchgate.net |
Reactivity of the Phenyl Substituent
The phenyl group is generally less reactive than the hydroxyl and amino functionalities. However, it can undergo electrophilic aromatic substitution reactions under appropriate conditions. The hydroxyl and the pyrrolidinylalkyl groups attached to the benzylic carbon are activating and ortho-, para-directing. Therefore, electrophiles would be directed to the ortho and para positions of the phenyl ring.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions may be complicated by the presence of the basic nitrogen and hydroxyl group, which can coordinate to the Lewis acid catalyst.
The reaction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) with various radical species has been shown to result in para-substitution on its phenyl rings, demonstrating the accessibility of this position to reactive intermediates. mdpi.com Furthermore, the phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, although this typically requires forcing conditions that might also affect other functional groups.
Regioselectivity and Stereoselectivity in Reactions
Reactions involving this compound can exhibit significant levels of regioselectivity and stereoselectivity due to the inherent chirality and conformational constraints of the molecule.
Regioselectivity: This refers to the preference for reaction at one functional group or position over another.
N- vs. O-Alkylation: In reactions with alkylating agents, N-alkylation is generally favored over O-alkylation due to the greater nucleophilicity of the nitrogen atom.
Aromatic Substitution: As mentioned, electrophilic substitution on the phenyl ring is regioselective, favoring the ortho and para positions.
Catalyst-Controlled Regioselectivity: In reactions where the molecule or its derivatives act as a catalyst, such as in pyrrolidine-catalyzed inverse electron demand Diels-Alder reactions, high regioselectivity can be achieved. researchgate.net The specific structure of the pyrrolidine catalyst can direct the reactants to form a single regioisomeric product. researchgate.netacs.org
Stereoselectivity: The two stereocenters in the molecule (C1 of the ethanol (B145695) chain and C2 of the pyrrolidine ring) strongly influence the stereochemical outcome of its reactions. Reagents will approach the molecule from the less sterically hindered face, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. In organocatalysis, chiral pyrrolidine derivatives are widely used to induce high enantioselectivity and diastereoselectivity in a variety of transformations, such as [4+2] cycloadditions. acs.orgacs.org The substituent on the pyrrolidine ring plays a crucial role in controlling the facial selectivity of the reaction. acs.org
Mechanistic Studies of this compound Reactions
Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing existing transformations and designing new ones. Mechanistic studies often involve a combination of experimental work and computational modeling.
Computational Studies: Density Functional Theory (DFT) calculations are frequently employed to explore the mechanistic aspects of reactions involving pyrrolidine-containing compounds. beilstein-journals.org Such studies can elucidate reaction pathways, identify transition states, and explain observed selectivity. For example, computational analysis of the reaction between a 3-pyrrolin-2-one derivative and an amine proposed a detailed mechanism, showing that the main product is formed via the pathway with the lowest activation energy (ΔG#). beilstein-journals.org These studies revealed that kinetic selectivity was more significant than thermodynamic control in determining the product distribution. beilstein-journals.org
Experimental Mechanistic Insights: In the context of organocatalysis, the mechanism of reactions catalyzed by chiral pyrrolidines has been extensively studied. For instance, in the [4+2] cycloaddition of dienals and nitroalkenes, the pyrrolidine catalyst reacts with the dienal to form a reactive trienamine intermediate. acs.org The stereochemistry and substitution pattern of the pyrrolidine catalyst dictate the geometry of this intermediate, which in turn controls the stereochemical and regiochemical outcome of the subsequent cycloaddition. acs.orgacs.org The presence of an acid co-catalyst is often essential, and its role has been evaluated to optimize reaction yields and selectivities. acs.org
Advanced Spectroscopic Characterization Methodologies for 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation
High-resolution NMR spectroscopy is the cornerstone for elucidating the covalent framework of organic molecules. For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, with its multiple protons and carbon atoms in distinct chemical environments, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D ¹H and ¹³C NMR provide initial information on the number and type of magnetic nuclei, 2D NMR techniques reveal the intricate network of connections within the molecule.
COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). emerypharma.comoxinst.com In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons, such as the proton on the carbinol carbon (CH-OH) with the adjacent proton on the pyrrolidine (B122466) ring (C2-H). It would also map out the entire spin system within the pyrrolidine ring, showing correlations between protons at C2, C3, C4, and C5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹J coupling). emerypharma.com An HSQC spectrum is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). emerypharma.com This is vital for piecing together the molecular skeleton. For instance, it would show correlations from the phenyl protons to the carbinol carbon and from the CH-OH proton to the phenyl carbons, confirming the phenyl-ethanol linkage. It would also connect the two main fragments of the molecule by showing correlations between protons on the ethan-1-ol backbone and carbons within the pyrrolidine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations in solution. For this compound, NOESY could reveal spatial proximity between specific protons on the phenyl ring and protons on the pyrrolidine ring, helping to define the molecule's conformational preferences around the C-C bond connecting the two moieties.
The following table outlines the expected key correlations for this compound in these 2D NMR experiments.
| Technique | Correlated Nuclei | Expected Key Correlations for this compound | Information Gained |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Phenyl H's ↔ adjacent Phenyl H's; CH(OH) ↔ C2-H of pyrrolidine; C2-H ↔ C3-H₂; C3-H₂ ↔ C4-H₂; C4-H₂ ↔ C5-H₂ | Confirms proton-proton connectivity within the phenyl and pyrrolidine rings and along the backbone. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Each proton signal correlates to its directly bonded carbon signal (e.g., Phenyl H's to Phenyl C's, CH(OH) to C(OH), Pyrrolidine H's to Pyrrolidine C's). | Unambiguous assignment of carbon signals. |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Phenyl H's ↔ Carbinol Carbon; CH(OH) ↔ C2 & C5 of pyrrolidine; C2-H ↔ Carbinol Carbon; NH ↔ C2 & C5 of pyrrolidine. | Establishes connectivity between molecular fragments (phenyl, ethanol (B145695), pyrrolidine). |
| NOESY | ¹H ↔ ¹H (through space) | Phenyl H's (ortho) ↔ CH(OH); CH(OH) ↔ Pyrrolidine H's (C2, C5); Phenyl H's ↔ Pyrrolidine H's. | Provides insights into the 3D structure, stereochemistry, and preferred solution-state conformation. |
Solid-State NMR Applications for Polymorph and Conformational Studies
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. nih.gov It is exceptionally sensitive to the local electronic environment of nuclei, making it ideal for studying polymorphism—the existence of multiple crystalline forms of a compound. researchgate.netdur.ac.uk Different polymorphs, having distinct crystal lattices and intermolecular interactions, will produce different ssNMR spectra. nih.gov
For this compound, ssNMR could be used to:
Identify and Quantify Polymorphs: If the compound crystallizes in different forms, ¹³C cross-polarization magic angle spinning (CP/MAS) experiments would reveal distinct sets of chemical shifts for each polymorph. The relative intensities of the peaks can be used to quantify the composition of a polymorphic mixture. researchgate.net
Probe Conformation: The conformation of the pyrrolidine ring (e.g., envelope or twisted) and the orientation of the phenyl group relative to the rest of the molecule can differ in the solid state compared to the solution state. These conformational differences lead to changes in ¹³C chemical shifts, which can be detected by ssNMR. nih.gov
Analyze Intermolecular Interactions: Changes in hydrogen bonding involving the hydroxyl and amine groups directly affect the chemical shifts of the involved carbon and nitrogen atoms, providing detailed insight into the packing arrangement within the crystal. dur.ac.ukdeakin.edu.au
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₇NO), the exact mass is a fundamental characteristic. nih.gov
Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting pieces. This fragmentation pattern is a molecular fingerprint that helps confirm the structure. The fragmentation of amino alcohols is often characterized by specific cleavage patterns. libretexts.orgnih.gov
Key expected fragmentation pathways for this compound include:
Dehydration: Loss of a water molecule (H₂O, 18.01 Da) from the alcohol group is a common fragmentation for alcohols.
Alpha-Cleavage: The bond between the carbinol carbon and the pyrrolidine ring is susceptible to cleavage. This can result in two primary fragments: the phenyl-ethanol portion and the pyrrolidine portion.
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo cleavage, typically losing ethylene (B1197577) (C₂H₄) or other small neutral fragments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | nih.gov |
| Molecular Weight | 191.27 g/mol | nih.gov |
| Exact Mass | 191.131014 Da | nih.gov |
| Predicted Fragment Ion | Proposed Formula | Predicted Exact Mass (m/z) | Fragmentation Pathway |
| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | Protonated molecular ion |
| [M+H - H₂O]⁺ | C₁₂H₁₆N⁺ | 174.1277 | Dehydration |
| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0648 | α-cleavage (benzylic fragment) |
| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | α-cleavage (pyrrolidine fragment) |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from benzylic fragment |
X-ray Crystallography for Solid-State Structure, Hydrogen Bonding, and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, reveals the types of interactions that govern its solid-state architecture. nih.gov
A crystallographic study of this compound would reveal:
Absolute Configuration: The technique can unambiguously determine the R/S configuration at both chiral centers.
Molecular Conformation: It provides exact bond lengths, bond angles, and torsion angles, defining the precise conformation of the molecule in the solid state, including the pucker of the pyrrolidine ring and the spatial relationship between the phenyl and pyrrolidine moieties.
Hydrogen Bonding: The presence of both a hydrogen bond donor (OH group) and acceptors (N and O atoms) allows for the formation of a robust network of intermolecular hydrogen bonds. These interactions, such as O-H···N or N-H···O, are critical in stabilizing the crystal lattice. researchgate.net
Data from a related pyrrolidinyl compound highlights typical crystallographic parameters. nih.gov
| Parameter | Example Value (from a related structure nih.gov) | Information Provided |
| Crystal System | Triclinic | Fundamental symmetry of the unit cell |
| Space Group | P-1 | Symmetry operations within the unit cell |
| Unit Cell Dimensions | a = 5.78 Å, b = 7.94 Å, c = 9.61 Å, α = 82.6°, β = 76.8°, γ = 83.5° | Size and shape of the unit cell |
| Hydrogen Bond Geometry | C-H···O distances ~2.45 Å | Defines the specific connections and strength of intermolecular forces stabilizing the crystal structure. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. berkeley.edu
For this compound, key expected vibrational bands include:
O-H Stretch: A strong, broad absorption in the FT-IR spectrum, typically around 3400-3300 cm⁻¹, characteristic of the alcohol's hydroxyl group involved in hydrogen bonding. libretexts.org
N-H Stretch: A moderate absorption in the 3300-3200 cm⁻¹ region for the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and ethanol backbone appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.
C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected in the 1150-1050 cm⁻¹ region.
C-N Stretch: This vibration, associated with the pyrrolidine ring, typically appears in the 1250-1020 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the non-polar phenyl ring vibrations, which are often strong in Raman spectra but weak in FT-IR. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Functional Group |
| O-H Stretch (H-bonded) | 3400 - 3300 (Broad) | FT-IR | Alcohol |
| N-H Stretch | 3300 - 3200 | FT-IR | Secondary Amine |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Phenyl Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman | Pyrrolidine, Ethan-1-ol |
| Aromatic C=C Bending | 1600 - 1450 | FT-IR, Raman | Phenyl Ring |
| C-O Stretch | 1150 - 1050 | FT-IR | Alcohol |
| C-N Stretch | 1250 - 1020 | FT-IR | Pyrrolidine |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Conformation
As a chiral molecule with two stereocenters, this compound will interact with plane-polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are exquisitely sensitive to the three-dimensional structure of chiral molecules. nih.govacs.org
Application of these techniques can provide:
Chiral Recognition: The four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)) will each produce a unique CD and ORD spectrum. The spectra of enantiomers (e.g., (1R,2R) vs. (1S,2S)) will be mirror images of each other. This allows for the identification of a specific stereoisomer and the determination of its enantiomeric purity. researchgate.net
Conformational Analysis: The sign and magnitude of the Cotton effect—the characteristic peaks and troughs in CD/ORD spectra near a chromophore's absorption band (like the phenyl group)—are highly dependent on the molecule's conformation. nih.gov By analyzing the CD/ORD spectra, researchers can deduce the preferred solution-state conformation of the molecule, particularly the spatial arrangement of the phenyl chromophore relative to the chiral centers.
Computational and Theoretical Studies on 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanics describes the electronic structure of a single, often static, conformation, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a system. mdpi.com In an MD simulation, atoms are treated as spheres, and the forces between them are described by a "force field." The simulation evolves the system over time (from picoseconds to microseconds), generating a trajectory of atomic positions and velocities. nih.gov
For 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov By simulating the molecule, often in a solvent like water to mimic physiological conditions, researchers can identify the most stable (lowest energy) conformations and the pathways for transitioning between them. This provides insight into the shapes the molecule is most likely to adopt, which is critical for understanding its biological activity and interactions with other molecules. researchgate.net
Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations Illustrative results from a simulated annealing MD run.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Description |
| 1 | C(Ph)-C(OH)-C(Pyr)-N ≈ 175 | 0.00 | 75.1 | Most stable conformer, extended structure. |
| 2 | C(Ph)-C(OH)-C(Pyr)-N ≈ 65 | 1.15 | 12.8 | Gauche conformer, potential for intramolecular H-bond. |
| 3 | C(Ph)-C(OH)-C(Pyr)-N ≈ -68 | 1.45 | 8.2 | Alternative gauche conformer. |
| 4 | C(Ph)-C(OH)-C(Pyr)-N ≈ -170 | 2.50 | 3.9 | Higher energy anti-conformer. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can reliably predict both NMR chemical shifts and vibrational (infrared) frequencies. asrjetsjournal.org
The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. asrjetsjournal.org Predicted shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm a proposed structure. icm.edu.pl While systematic errors exist, they can often be corrected by linear scaling, leading to predictions with a mean absolute error of less than 0.2 ppm for ¹H shifts. nih.gov
Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions within the molecule and can be compared to experimental IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies. nih.gov
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound Hypothetical data based on DFT/B3LYP calculations.
| Parameter | Predicted Value | Typical Experimental Range | Assignment |
| ¹H NMR Shift (H on OH) | 2.55 ppm | 2.0 - 4.5 ppm | Alcoholic proton, shift is concentration/solvent dependent. |
| ¹H NMR Shift (H on CH-OH) | 4.75 ppm | 4.5 - 5.0 ppm | Methine proton adjacent to phenyl and hydroxyl. |
| ¹³C NMR Shift (C-OH) | 75.4 ppm | 70 - 80 ppm | Carbon atom bearing the hydroxyl group. |
| ¹³C NMR Shift (Phenyl C-ipso) | 142.1 ppm | 140 - 145 ppm | Phenyl carbon attached to the ethan-1-ol chain. |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3200 - 3600 cm⁻¹ | Stretching of the hydroxyl group, often broad. |
| IR Frequency (Aromatic C-H stretch) | 3065 cm⁻¹ | 3000 - 3100 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. |
| IR Frequency (Aliphatic C-H stretch) | 2970 cm⁻¹ | 2850 - 3000 cm⁻¹ | Stretching of C-H bonds on the pyrrolidine (B122466) ring. |
Intermolecular Interaction Modeling (e.g., hydrogen bonding networks, pi-stacking)
The way a molecule interacts with its environment (e.g., solvent, protein receptor) is governed by non-covalent interactions. For this compound, the most significant of these are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors.
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with other aromatic systems. The strength of this interaction is influenced by the electron density of the ring. rsc.org
Computational methods can model these interactions with high accuracy. nih.gov Hirshfeld surface analysis can be used to quantify the different types of intermolecular contacts in a crystal structure. nih.gov High-level ab initio calculations, such as MP2-F12, can precisely calculate the binding energies of dimers formed through these interactions, revealing their strength and geometric preferences. rsc.org Studies have shown that hydrogen bonding can influence the strength of π-π stacking by altering the electron distribution of the aromatic ring. rsc.org
Virtual Screening and In Silico Property Prediction for Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a biological target. nih.gov If this compound were identified as a "hit" compound, computational chemists could design a library of its derivatives by modifying its structure (e.g., adding substituents to the phenyl ring or pyrrolidine).
These derivatives can then be evaluated in silico. Molecular docking programs would predict the binding pose and affinity of each derivative within the target's active site. nih.gov Furthermore, Quantitative Structure-Property Relationship (QSPR) models and other predictive tools can estimate crucial pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) for these derivatives. nih.govresearchgate.net This in silico profiling allows researchers to prioritize a smaller, more promising set of derivatives for expensive and time-consuming chemical synthesis and experimental testing. nih.gov
Table 4: Illustrative In Silico Property Prediction for Hypothetical Derivatives This table represents a hypothetical screening to prioritize derivatives for synthesis.
| Compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Intestinal Absorption (%) nih.gov | Predicted Mutagenicity (Ames Test) researchgate.net |
| Lead Compound | This compound | -7.5 | 92 | Negative |
| Derivative 1 | 4'-Fluoro on Phenyl | -8.1 | 93 | Negative |
| Derivative 2 | 4'-Nitro on Phenyl | -7.2 | 85 | Positive |
| Derivative 3 | 3'-Methoxy on Phenyl | -7.8 | 90 | Negative |
| Derivative 4 | N-Methyl on Pyrrolidine | -7.4 | 91 | Negative |
Structure Activity Relationship Sar and Derivative Design of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol Analogs
Rational Design Principles for Analogs Based on the 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol Scaffold
Phenyl Ring Modifications: The phenyl group offers a prime site for substitution to probe for additional binding interactions. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, potentially influencing cation-π or π-π stacking interactions with the target protein. nih.govnih.gov The position of these substituents (ortho, meta, or para) is also crucial, as it dictates their spatial orientation and ability to interact with specific pockets in the binding site. For instance, in a series of 1-pyridyl-2-phenyl-ethane-1,2-dione inhibitors, the nature and position of substituents on the phenyl ring significantly impacted their inhibitory potency. nih.gov
Pyrrolidine (B122466) Ring Modifications: The pyrrolidine ring provides a rigid, three-dimensional structure that can be functionalized to explore the surrounding chemical space of the binding pocket. unipa.it The nitrogen atom of the pyrrolidine is a key feature, often involved in hydrogen bonding or ionic interactions. N-alkylation or N-acylation can be used to introduce a variety of functional groups, altering the compound's polarity, size, and potential for new interactions. Furthermore, the stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The non-planar, "puckered" conformation of the pyrrolidine ring contributes to the molecule's 3D shape, and different stereoisomers can exhibit vastly different binding affinities and biological effects due to the enantioselective nature of protein binding sites. unipa.it
A common strategy in rational drug design is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve potency or reduce toxicity. drugdesign.org For example, a phenyl ring could be replaced with a bioisosteric heterocycle to explore different interaction patterns.
Synthetic Strategies for Systematically Modified Derivatives
The synthesis of systematically modified derivatives of this compound relies on a variety of organic chemistry reactions. These strategies are designed to be flexible, allowing for the introduction of diverse substituents at specific positions on the scaffold.
A common approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl groups onto the core structure. nih.gov For example, a key intermediate could be a halogenated version of the scaffold, which can then be coupled with a range of boronic acids or amines to generate a library of analogs. nih.gov
Another powerful technique is the modification of a pre-existing scaffold. For instance, starting with a ketone precursor, such as 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone), various analogs can be synthesized. nih.gov The synthesis of such ketones can be achieved through straightforward and established routes. nih.gov Reductive amination is another versatile method for introducing the pyrrolidine moiety or modifying its substituents. nih.gov
For modifications on the pyrrolidine ring, methods for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes have been developed, which can then be further modified. mdpi.com The synthesis of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives has also been explored, providing another avenue for creating analogs. researchgate.net
The table below summarizes some general synthetic strategies that can be employed to create derivatives of the this compound scaffold.
| Modification Site | Synthetic Strategy | Example Reaction | Reference |
| Phenyl Ring | Suzuki-Miyaura Coupling | Coupling of a bromo-substituted scaffold with a phenylboronic acid derivative. | nih.gov |
| Phenyl Ring | Friedel-Crafts Acylation | Introduction of an acyl group to the phenyl ring. | |
| Pyrrolidine Nitrogen | Reductive Amination | Reaction of a ketone precursor with a substituted pyrrolidine. | nih.gov |
| Pyrrolidine Nitrogen | N-Alkylation/Acylation | Reaction of the pyrrolidine nitrogen with an alkyl halide or acyl chloride. | mdpi.com |
| Pyrrolidine Ring | Ring-closing Metathesis | Formation of the pyrrolidine ring from an acyclic precursor. | |
| Ethanol (B145695) Linker | Grignard Reaction | Addition of a phenylmagnesium bromide to a pyrrolidine-2-carboxaldehyde derivative. |
Pharmacophore Modeling and Ligand-Based Design (for molecular target interactions)
In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable for understanding the structural requirements for activity. nih.govnih.gov Pharmacophore modeling is a key technique in this approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target and elicit a biological response.
By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to search for new, structurally diverse compounds that fit the pharmacophoric features and are therefore likely to be active. drugdesign.org For analogs of this compound, a pharmacophore model would likely include features representing the phenyl ring (as an aromatic/hydrophobic feature), the pyrrolidine nitrogen (as a hydrogen bond acceptor or positively ionizable feature), and the hydroxyl group (as a hydrogen bond donor/acceptor).
Quantitative Structure-Activity Relationship (QSAR) studies are often used in conjunction with pharmacophore modeling. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can then be used to predict the activity of newly designed analogs before they are synthesized, thus prioritizing the most promising candidates.
The process of ligand-based design for this compound analogs would typically involve the following steps:
Data Set Selection: A diverse set of analogs with known biological activities is compiled.
Conformational Analysis: The low-energy conformations of each molecule are generated to identify the likely bioactive conformation.
Molecular Alignment: The molecules are aligned based on common structural features or pharmacophoric points.
Pharmacophore Model Generation: A 3D pharmacophore model is developed based on the aligned structures of the most active compounds.
QSAR Model Development: 3D-QSAR models are built to quantitatively relate the structural features to biological activity.
Virtual Screening and Novel Design: The pharmacophore and QSAR models are used to screen virtual libraries for new potential hits or to guide the design of novel analogs with improved predicted activity. researchgate.net
Conformational Analysis and Flexibility of Derivatives in Solution and Bound States
The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Conformational analysis of this compound derivatives is crucial for understanding how they adopt specific shapes in different environments, such as in solution and when bound to a biological target.
The pyrrolidine ring itself is not planar and exists in various "puckered" or "envelope" conformations. unipa.itfrontiersin.org The specific puckering of the ring can be influenced by the nature and stereochemistry of its substituents. nih.gov The relative orientation of the phenyl and pyrrolidine rings is determined by the rotational freedom around the single bonds of the ethanol linker.
In solution, these derivatives will exist as an equilibrium of different conformers. The population of each conformer is determined by its relative energy. Computational methods, such as quantum mechanics calculations and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify the low-energy conformers. frontiersin.org Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the conformational preferences of molecules in solution. frontiersin.org
When a molecule binds to a protein, it adopts a specific "bioactive" conformation. This bound conformation may or may not be the lowest energy conformer in solution. The ability of a molecule to adopt the correct bioactive conformation is a key determinant of its binding affinity. Therefore, understanding the conformational flexibility of these derivatives is essential for designing molecules that can readily adopt the required shape to fit into the binding site of their target.
For example, studies on β-proline oligopeptides, which contain pyrrolidine units, have shown that the conformation of the pyrrolidine ring and the isomerism of peptide bonds are key determinants of their spatial structure. frontiersin.org Similarly, the flexibility of the linker in bis-imidazolones influences the mutual arrangement of the phenyl rings. mdpi.com
Influence of Substituent Effects on Molecular Recognition and Interactions
Substituents on the this compound scaffold can profoundly influence its molecular recognition by a biological target. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The addition of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring alters its electron density. This can significantly impact non-covalent interactions such as cation-π and π-π stacking. nih.govrsc.org Cation-π interactions, where a cation interacts with the electron-rich face of an aromatic ring, are particularly sensitive to substituent effects. Electron-donating groups enhance the negative electrostatic potential of the π-system, leading to stronger attractive interactions, while electron-withdrawing groups can weaken or even lead to repulsive interactions. nih.gov
Steric Effects: The size and shape of a substituent (its steric bulk) can also play a critical role. A bulky substituent may either create favorable van der Waals interactions with a hydrophobic pocket on the protein surface or cause steric hindrance, preventing the molecule from binding effectively. The position of the substituent is therefore crucial.
In a study of 1-pyridyl-2-phenyl-ethane-1,2-diones, a clear structure-activity relationship was observed based on the substituents. nih.gov Similarly, in a series of pyrrolidin-2-one derivatives, the nature of the substituent at a specific position on the aryl ring was found to be critical for their antiarrhythmic and antioxidant activity. researchgate.net
The following table provides examples of how different substituents might influence molecular interactions:
| Substituent | Type | Potential Influence on Interaction |
| -OH, -NH2 | Hydrogen Bond Donor/Acceptor | Formation of hydrogen bonds with polar residues in the binding site. |
| -OCH3, -CH3 | Electron-Donating, Hydrophobic | Enhancement of cation-π or π-π stacking interactions; favorable van der Waals contacts. |
| -Cl, -Br | Electron-Withdrawing, Halogen Bond Donor | Can participate in halogen bonding, a specific type of non-covalent interaction. |
| -NO2, -CN | Electron-Withdrawing | Weakening of cation-π interactions; potential for dipole-dipole interactions. |
| -C(CH3)3 | Bulky, Hydrophobic | Can fill a hydrophobic pocket, but may also cause steric clash. |
Ultimately, the goal of studying substituent effects is to build a comprehensive SAR model that can be used to rationally design new analogs of this compound with enhanced biological activity.
Molecular and Mechanistic Biological Interactions of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol Strictly Non Clinical
In Vitro Binding Studies with Biological Macromolecules (e.g., purified receptors, enzymes)
In vitro binding studies are fundamental to understanding the direct physical interaction between a compound and its potential biological targets at the molecular level. These assays measure the binding affinity and selectivity, providing a foundational understanding of a compound's potential biological activity.
Affinity and Selectivity Profiling at a Molecular Level
A comprehensive search of publicly available scientific literature and databases has been conducted. As of the latest update, there are no specific studies detailing the affinity and selectivity profile of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol or its individual stereoisomers, such as (1R,2S)-1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, with purified biological macromolecules like receptors or enzymes. Consequently, no data on its binding constants (e.g., Ki, Kd, IC50) or its selectivity for specific targets over others is available to be presented.
Kinetic Studies of Binding Interactions (e.g., association/dissociation rates)
Similarly, the scientific literature does not currently contain kinetic studies on the binding interactions of this compound. Research detailing the association (k_on) and dissociation (k_off) rates, which are crucial for understanding the dynamics and duration of the compound-target interaction, has not been published.
Enzyme Inhibition or Activation Mechanisms (In Vitro Characterization)
The characterization of a compound's effect on enzyme activity is critical for elucidating its mechanism of action. This includes determining whether the compound acts as an inhibitor or an activator and understanding the nature of this interaction.
Characterization of Active Site Interactions and Specificity
There are no available research articles or data that characterize the interactions of this compound with the active site of any specific enzyme. Studies that would identify the specific amino acid residues involved in binding or determine the compound's specificity for one enzyme over others have not been reported.
Allosteric Modulation Studies
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. The current body of scientific literature does not include any studies investigating whether this compound can act as an allosteric modulator on any biological macromolecule.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes
Computational methods such as molecular docking and molecular dynamics are powerful tools for predicting and analyzing the interaction between a small molecule and a protein target at an atomic level. nih.gov
A search for computational studies involving this compound has found no published molecular docking or molecular dynamics simulations. Therefore, there are no computational models or predictions regarding its binding mode, interaction energies, or the conformational stability of any potential compound-target complexes. While general information on the utility of the pyrrolidine (B122466) scaffold in drug discovery exists nih.gov, specific modeling data for the requested compound is absent.
Cellular Pathway Modulation Studies (In Vitro, Mechanistic Investigations)
Receptor Agonism/Antagonism at a Cellular Level (e.g., signal transduction)
Direct in vitro studies investigating the receptor binding profile and subsequent signal transduction pathways for this compound are not extensively available in the current scientific literature. However, the structural similarity of this compound to other phenylpyrrolidine derivatives allows for informed speculation on its potential molecular targets.
Compounds with a phenylpyrrolidine scaffold are known to interact with various monoamine transporters. For instance, the structurally related cathinone (B1664624) derivative, 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (α-PVP), has been shown to act as a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters. In vitro studies on α-PVP have demonstrated its ability to increase extracellular levels of dopamine in the striatum. This effect is mediated, at least in part, through its interaction with dopamine D1 and D2 receptors. nih.gov While this compound lacks the β-keto group of α-PVP, the core phenylpyrrolidine structure suggests a potential for similar, albeit likely modified, interactions with monoaminergic systems.
Furthermore, research on prolintane (B133381), a stimulant that shares the phenylpyrrolidinyl moiety, indicates it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org In vivo microdialysis experiments in rodents have shown that prolintane administration leads to a significant increase in extracellular dopamine in the striatum, suggesting its stimulatory effects are associated with the mesolimbic dopaminergic pathway. nih.gov Although this compound is a distinct chemical entity, the pharmacological actions of its structural relatives suggest that its primary cellular interactions would likely involve the modulation of dopamine and norepinephrine transporters, leading to downstream effects on their respective signaling cascades. Definitive characterization of its specific receptor affinities and functional agonist or antagonist activity at a cellular level requires direct experimental investigation.
Ion Channel Modulation Mechanisms
There is currently no available scientific literature detailing the direct effects of this compound on specific ion channels. Mechanistic investigations into its potential to modulate the activity of voltage-gated or ligand-gated ion channels have not been reported.
In Vitro Metabolic Stability and Biotransformation Studies (Enzymatic, non-human, for understanding metabolic pathways)
Direct in vitro metabolic stability and biotransformation studies specifically on this compound are not prominently documented. However, extensive research on the metabolism of the structurally related compound, prolintane (1-phenyl-2-pyrrolidinylpentane), provides significant insight into the likely metabolic fate of such molecules. These studies, often utilizing liver microsomes from various species, are crucial for predicting the enzymatic pathways involved in the breakdown of the compound.
In vitro investigations using rat liver microsomes have been instrumental in elucidating the metabolic pathways of prolintane. tandfonline.comnih.gov These studies have shown that the metabolism of prolintane is extensive and involves several key enzymatic reactions. The primary metabolic transformations observed include oxidation of the pyrrolidine ring, aromatic hydroxylation, and cleavage of the pyrrolidine ring.
A study on the metabolism of prolintane in rats identified a pyrrolidine ring-opened metabolite, γ-(1-phenyl-2-pentylamino)butyric acid (PPGABA), as a major metabolite, accounting for approximately 15% of the administered dose. tandfonline.com Aromatic hydroxylation to form p-hydroxyprolintane was also a significant pathway. tandfonline.com Another key metabolite is oxoprolintane, formed by the oxidation of the pyrrolidine ring to a lactam. tandfonline.comnih.gov
The table below summarizes the major metabolites of prolintane identified in in vitro and in vivo studies, which can serve as a predictive model for the potential biotransformation of this compound.
Table 1: Major Metabolites of Prolintane Identified in Non-Human Studies
| Metabolite Name | Metabolic Pathway | Species Studied | Reference |
|---|---|---|---|
| Oxoprolintane | Oxidation of the pyrrolidine ring (Lactam formation) | Rats, Rabbits | tandfonline.com |
| p-Hydroxyprolintane | Aromatic hydroxylation | Rats | tandfonline.com |
| (ω-1)-Hydroxyprolintane | Aliphatic hydroxylation | Mice | tandfonline.com |
These findings from prolintane metabolism studies suggest that this compound would likely undergo similar phase I metabolic reactions. The presence of the hydroxyl group in this compound may also make it a substrate for phase II conjugation reactions, such as glucuronidation, although specific in vitro studies are required to confirm this. The metabolic stability of this compound in liver microsomes would be determined by the rate of these enzymatic conversions.
Advanced Analytical Methods for Research and Quality Control of 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and, crucially, the enantiomeric excess of chiral compounds like 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol. The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP) and mobile phase to achieve optimal separation of the enantiomers.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used for the chiral separation of a variety of compounds. nih.govnd.edu For pyrrolidine-containing structures and related amino alcohols, columns like the Lux Amylose-1 and Chiralpak AD-H have demonstrated high enantioselectivity. nih.govelte.hu The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a differential affinity for each enantiomer. nd.edu
Mobile Phase Optimization: The choice of mobile phase is critical for achieving resolution. In normal-phase chromatography, mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common. nih.gov The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds. elte.hu In reversed-phase mode, mixtures of water, acetonitrile (B52724), and/or methanol (B129727), often with an acidic modifier like acetic acid, are employed. nih.gov The temperature and flow rate are also fine-tuned to maximize separation efficiency. nih.govresearchgate.net For instance, a method for a related compound, Levetiracetam, utilized a mobile phase of hexane (B92381) and isopropanol (90:10, v/v) on a Chiralpak AD-H column, achieving a resolution factor greater than 7 between enantiomers. nih.gov
Detection: UV detection is typically used, with the wavelength selected based on the chromophore of the molecule, which is the phenyl group in this case. researchgate.net
The validation of an HPLC method involves assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose. nih.govresearchgate.net
Table 1: Example HPLC Parameters for Chiral Separation of Related Amino Alcohols
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic Mode) |
|---|---|---|
| Column | Chiralpak AD-H (amylose-based) nih.gov | Lux Amylose-1 elte.hu |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) nih.gov | Methanol with 0.05% Diethylamine elte.hu |
| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min elte.hu |
| Temperature | Ambient / 20 °C elte.hu | 20 °C elte.hu |
| Detection | UV researchgate.net | UV at 210 nm elte.hu |
| Analyte Example | Levetiracetam nih.gov | Solriamfetol elte.hu |
This table presents typical starting conditions for method development based on successful separations of structurally similar compounds. Actual parameters for this compound would require specific optimization.
Gas Chromatography (GC) Applications for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds and for trace-level detection. gcms.cznih.gov While this compound itself has limited volatility due to its polar alcohol and amine groups, it can be analyzed by GC after conversion to a more volatile derivative.
Derivatization: Derivatization is a common strategy to increase the volatility and thermal stability of polar analytes for GC analysis. For compounds containing hydroxyl and amine groups, silylation is a frequently used technique, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces polarity and allows the compound to be readily analyzed by GC.
Trace Analysis: GC-MS is exceptionally sensitive, capable of detecting impurities at parts-per-billion (ppb) levels. gcms.cz This is critical for quality control, where even minute quantities of certain impurities can be significant. The mass spectrometer provides not only quantification but also structural information, which aids in the positive identification of trace contaminants. gcms.cz For complex matrices, GC-MS/MS can be employed to enhance selectivity and sensitivity. nih.gov
Enantioselective GC: Chiral separations can also be performed using GC with a chiral stationary phase. researchgate.net Columns containing cyclodextrin (B1172386) derivatives are often used for this purpose. researchgate.net This approach allows for the determination of enantiomeric excess in volatile samples or derivatives.
Analytical Conditions: A typical GC-MS system for trace analysis would use a capillary column, such as a DB-5MS (5% phenyl polymethyl siloxane), which is a versatile, low-polarity column suitable for a wide range of analytes. nih.gov The injector temperature must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the analyte or its derivative. nih.gov
Table 2: General GC-MS Parameters for Trace Contaminant Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Injector Temp. | 250-280 °C nih.govnih.gov | Ensures rapid vaporization of the sample. |
| Column | DB-5MS or similar (e.g., 30m x 0.25mm, 0.25µm film) nih.govnih.gov | Provides good separation for a broad range of compounds. |
| Carrier Gas | Helium nih.gov | Inert gas to carry the sample through the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) researchgate.net | Provides sensitive detection and structural identification. |
These parameters represent a general starting point and would be optimized for the specific analysis of this compound derivatives.
Capillary Electrophoresis for Chiral Separations and Micro-Scale Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds, making it an attractive alternative to HPLC for chiral separations. chromatographytoday.com It requires only minuscule sample volumes and can offer very high separation efficiencies. chromatographytoday.combio-rad.com
Principle of Chiral CE: Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. bio-rad.com Because these complexes have different formation constants and/or mobilities, the enantiomers migrate at different velocities through the capillary, leading to their separation. chromatographytoday.com Since this compound is a basic compound, it will be positively charged at acidic pH, making it suitable for CE analysis.
Chiral Selectors: Cyclodextrins (CDs) and their derivatives (e.g., sulfated or carboxymethylated CDs) are the most common chiral selectors used in CE. mdpi.com For basic compounds, anionic CD derivatives are often effective. Antibiotics, such as vancomycin, can also serve as chiral selectors due to their complex stereochemistry, which allows for multiple interaction points with analytes. nih.gov Proteins like bovine serum albumin can also be used, though they are more complex to work with. nih.gov
Method Optimization: Key parameters for optimizing chiral separations in CE include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.comnih.gov Organic modifiers like methanol or acetonitrile can also be added to the BGE to influence selectivity. nih.gov
Spectrophotometric and Fluorometric Analytical Assays for Quantification in Research Studies
While chromatography is essential for separation, spectrophotometric and fluorometric methods can offer simpler and more rapid quantification of this compound in research contexts, especially when the sample matrix is well-defined and free from interfering substances.
UV-Vis Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. The phenyl group in this compound provides a strong chromophore, allowing for direct quantification using UV-Vis spectrophotometry. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is fast and straightforward but lacks the selectivity of chromatographic methods.
Fluorometry: Fluorometric assays are generally more sensitive and selective than spectrophotometry. nih.gov If the native compound is not fluorescent, it can be derivatized with a fluorescent tag. This approach involves reacting the analyte with a fluorogenic reagent to produce a highly fluorescent product. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. This method can provide lower detection limits, making it suitable for quantifying low concentrations of the compound in various research samples. The choice of fluorogenic reagent would target the amine or alcohol functional groups of the molecule.
Impurity Profiling and Degradation Product Analysis in Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.net It is a critical aspect of quality control, as impurities can affect the properties and activity of the compound under investigation. For research samples of this compound, impurities can arise from the synthetic process or from degradation during storage. researchgate.netresearchgate.net
Sources of Impurities:
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, reagents, and by-products from side reactions. researchgate.net For example, the synthesis of a related compound, 1-phenyl-2-propanone, can result in marker impurities that are indicative of the specific synthetic route used. researchgate.netnih.gov
Degradation Products: The compound may degrade upon exposure to light, heat, oxygen, or humidity. researchgate.netmdpi.com For instance, related phenyl-alcohol compounds can oxidize, forming products like benzaldehyde (B42025) and benzoic acid. researchgate.net
Analytical Approach: A combination of HPLC and GC-MS is typically used for comprehensive impurity profiling. HPLC with a non-chiral column can separate the main compound from its various impurities. nih.gov Fractions can be collected for further identification by mass spectrometry or NMR. GC-MS is ideal for identifying volatile or semi-volatile impurities. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of unknown impurities by providing highly accurate mass measurements. nih.gov
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend that any impurity present above a certain threshold (e.g., 0.1%) should be identified and characterized. researchgate.net
Table 3: Common Potential Impurities and Degradants
| Impurity Type | Potential Compound | Origin | Analytical Method |
|---|---|---|---|
| Starting Material | Phenyl-containing precursors | Incomplete reaction | HPLC, GC-MS |
| Intermediate | Synthesis intermediates | Incomplete reaction | HPLC, GC-MS |
| By-product | Isomers, over-alkylation products | Side reactions | HPLC, GC-MS |
| Oxidation Product | 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one (B15053528) fluorochem.co.uk | Air oxidation researchgate.net | HPLC, GC-MS |
| Oxidation Product | Benzaldehyde researchgate.net | Oxidative cleavage researchgate.net | GC-MS |
This table lists hypothetical but chemically plausible impurities based on the structure of the target compound and known degradation pathways of similar molecules.
Emerging Research Areas and Future Directions for 1 Phenyl 2 Pyrrolidin 2 Yl Ethan 1 Ol
Exploration of Novel Synthetic Pathways and Advanced Catalytic Systems
The synthesis of chiral 1,2-amino alcohols and pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, with ongoing efforts to develop more efficient, sustainable, and selective methods. Future research on 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol will likely focus on moving beyond classical methods towards advanced catalytic and biocatalytic systems.
Novel Synthetic Strategies:
Biocatalytic Cascades: Enzymatic cascades offer a green and highly selective alternative for producing chiral amino alcohols. Researchers have demonstrated the conversion of L-phenylalanine to enantiopure phenylethanolamine through multi-enzyme pathways. nih.govacs.org This approach, starting from a renewable material, could be adapted to produce specific stereoisomers of this compound with high atom economy. acs.org
Catalytic Alkene Transformation: Direct transformation of simple alkenes into unprotected amino alcohols can be achieved using inexpensive and simple iron(II) complexes, such as iron(II) phthalocyanine, which catalyzes the reaction with perfect regioselectivity. nih.gov Exploring this methodology with appropriate pyrrolidine-containing alkenes could provide a direct and efficient route to the target compound.
Donor-Acceptor Cyclopropane Chemistry: Methods involving the reaction of donor-acceptor (DA) cyclopropanes with anilines or benzylamines have been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones. mdpi.com Further modification of these strategies could lead to novel pathways for synthesizing pyrrolidine-containing ethanolamines.
Asymmetric 'Clip-Cycle' Synthesis: A recently developed method for creating substituted pyrrolidines involves an asymmetric 'clip-cycle' strategy. This process uses an alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, yielding enantioenriched pyrrolidines. whiterose.ac.uk Adapting this powerful technique could offer a novel and highly stereocontrolled route to the pyrrolidine core of the target molecule.
The table below summarizes emerging catalytic approaches relevant to the synthesis of this compound and its precursors.
| Catalytic System/Method | Precursors/Reactants | Key Advantages | Potential Application to Target Compound |
| Multi-enzyme Cascades | L-Phenylalanine, Styrene (B11656) | High enantioselectivity (>99% ee), renewable starting materials. nih.govacs.org | Synthesis of specific enantiomers of this compound. |
| Iron(II) Phthalocyanine | Alkenes, Amines | Inexpensive catalyst, high regioselectivity, direct synthesis. nih.gov | Direct amino-hydroxylation of a suitable pyrrolidinyl styrene derivative. |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines, Thioacrylate | High enantioselectivity, forms substituted pyrrolidines. whiterose.ac.uk | Asymmetric synthesis of the chiral pyrrolidine-2-yl fragment. |
| Cr/Photoredox Dual Catalysis | Carbonyl compounds, α-silyl amines | Mild conditions, generates α-amino carbanion equivalents. organic-chemistry.org | Reductive cross-coupling to form the C-C bond between the phenyl and pyrrolidine moieties. |
Development of Advanced Chiral Derivatization Agents and Auxiliaries
The structural features of this compound, particularly its stereogenic centers and functional groups, make it an intriguing candidate for development as a chiral auxiliary or derivatization agent. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org
The 1,2-amino alcohol framework is a well-established motif in successful chiral auxiliaries, such as ephedrine (B3423809) and pseudoephedrine. sigmaaldrich.com These auxiliaries control the facial selectivity of enolate reactions, leading to the formation of new stereocenters with high diastereoselectivity. For instance, pseudoephedrine amides are used to direct the alkylation of carbonyl compounds. wikipedia.org
Similarly, pyrrolidine-based structures are central to highly effective organocatalysts and auxiliaries. nih.gov Research has shown that pyrrolidine-based auxiliaries can be used in asymmetric aldol (B89426) and alkylation reactions, with selectivity influenced by additives like Lewis acids. researchgate.net Given this precedent, this compound could be explored for similar applications. By attaching it to a prochiral substrate (e.g., via an amide or ester linkage), its inherent chirality could direct subsequent transformations, after which it could be cleaved and recovered.
Future research could focus on:
Synthesizing various N-acylated derivatives of this compound.
Evaluating these derivatives in stereoselective reactions such as aldol additions, alkylations, and Diels-Alder reactions.
Studying the effect of the relative stereochemistry of the alcohol and the pyrrolidine ring on the diastereoselectivity of the controlled reaction.
The development of this compound as a recyclable chiral auxiliary would represent a significant contribution to the field of asymmetric synthesis.
Potential Applications in Supramolecular Chemistry or Advanced Materials Science
The molecular structure of this compound contains key features that are conducive to forming ordered, non-covalent assemblies, suggesting potential applications in supramolecular chemistry and materials science. These features include:
A hydroxyl group (-OH) capable of acting as a hydrogen-bond donor.
A pyrrolidine nitrogen atom that can act as a hydrogen-bond acceptor.
A phenyl group that can participate in π-π stacking interactions.
These intermolecular forces are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, functional nanostructures. nih.govnih.gov Amphiphilic amino acid derivatives, for example, can self-assemble into a variety of nanostructures for biomedical applications. rsc.org
A notable area of exploration is the formation of coordination complexes and metallo-supramolecular structures. A related ligand, 2-(pyrrolidin-1-yl)ethan-1-olate, has been shown to react with copper(II) bromide and 3-hydroxyflavone (B191502) to form a stable, dimeric dicopper(II) complex. mdpi.com In this structure, the ligand binds to the copper(II) center in a bidentate fashion through its nitrogen and oxygen atoms. This finding strongly suggests that this compound could also act as a chelating ligand for various metal ions.
Future research directions could include:
Investigating the self-assembly of this compound and its derivatives in various solvents to form gels, fibers, or other nanostructures.
Synthesizing and characterizing coordination complexes with transition metals (e.g., Cu, Zn, Fe), which could exhibit interesting magnetic, optical, or catalytic properties.
Exploring the potential of these self-assembled materials or metal complexes in areas such as catalysis, sensing, or as functional biomaterials.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling rapid analysis and prediction of molecular properties. mdpi.com These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.
Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models are computational methods used to correlate a molecule's structure with its biological activity. For pyrrolidine derivatives, these models have been successfully used to identify key structural features required for inhibiting targets like neuraminidase. nih.gov A pharmacophore model for this compound could be built based on its known active analogues. This model, representing the essential 3D arrangement of functional groups, could then be used to screen large virtual libraries to identify new compounds with potentially higher activity. dovepress.comnih.gov
ADMET Prediction: A significant hurdle in drug development is poor ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. dovepress.com In-silico tools can predict these properties early in the design phase. By applying ADMET prediction algorithms to a virtual library of derivatives of this compound, researchers can prioritize synthesizing compounds with a higher likelihood of possessing favorable drug-like properties.
Generative AI for Novel Compound Design: Generative AI models can design entirely new molecules with desired properties. By training these models on datasets of known active compounds containing the phenyl-pyrrolidinyl-ethanol scaffold, AI could propose novel structures optimized for specific biological targets, improved potency, or better pharmacokinetic profiles.
The integration of these AI/ML approaches is summarized in the table below.
| AI/ML Technique | Application | Potential Outcome for this compound |
| Pharmacophore Modeling | Identify essential 3D features for biological activity. nih.govnih.gov | Design of new derivatives with enhanced target affinity. |
| 3D-QSAR | Correlate 3D structural fields with activity to guide optimization. nih.gov | Prioritization of modifications to improve potency. |
| ADMET Prediction | In-silico prediction of pharmacokinetic and toxicity profiles. dovepress.com | Early-stage filtering of compounds likely to fail in development. |
| Generative AI | De novo design of molecules with optimized properties. | Discovery of novel, patentable chemical entities with superior characteristics. |
Unexplored Biological Target Classes and Deeper Mechanistic Insights (at a molecular level)
The structural backbone of this compound is a phenethylamine (B48288) derivative. Phenethylamines are a well-known class of compounds that act as central nervous system stimulants, primarily by modulating monoamine neurotransmission. wikipedia.org This suggests that a primary area for exploration lies within neurology.
Potential Unexplored Target Classes:
Trace Amine-Associated Receptors (TAARs): Phenethylamine is a potent agonist of TAAR1, a receptor that regulates dopamine (B1211576) and norepinephrine (B1679862) neurotransmission. wikipedia.org The activity of this compound at TAAR1 and other TAAR subtypes remains an unexplored and promising area, with potential implications for psychiatric and neurological disorders.
Vesicular Monoamine Transporter 2 (VMAT2): Phenethylamine also inhibits VMAT2, a protein responsible for packaging monoamines into synaptic vesicles. wikipedia.org Investigating the interaction of this compound with VMAT2 could reveal novel mechanisms of neuromodulation.
Toll-Like Receptors (TLRs): Certain β-amino alcohol derivatives have been developed as antagonists of TLR4, a key receptor in the innate immune system involved in the inflammatory response to sepsis. nih.gov Given its amino alcohol structure, the compound could be evaluated as a potential modulator of TLR-mediated signaling pathways, opening applications in immunology and inflammatory diseases.
Insecticidal Targets: Amino alcohols derived from natural products like eugenol (B1671780) have shown toxicity against insect cells, with computational studies suggesting they bind to odorant binding proteins (OBP) and acetylcholinesterase (AChE). nih.gov This points to a potential, and largely unexplored, application in agrochemistry.
Deeper Mechanistic Insights: The β-amino alcohol moiety is a critical pharmacophore found in numerous biologically active molecules. nih.gov However, its precise role in molecular recognition can vary significantly depending on the target. Future research should focus on obtaining deeper mechanistic insights at the molecular level through:
X-ray Crystallography: Co-crystallizing the compound with potential protein targets to visualize the specific binding interactions (hydrogen bonds, hydrophobic contacts, etc.).
Molecular Dynamics (MD) Simulations: Simulating the compound-protein complex over time to understand the stability of the interaction and the conformational changes involved.
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with systematic modifications to the phenyl ring, pyrrolidine ring, and the stereochemistry of the two chiral centers. Biological testing of these analogues would elucidate the contribution of each structural feature to target binding and activity.
These studies will be crucial for understanding not just if the compound is active, but how it works, paving the way for rational design of next-generation molecules with improved efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
